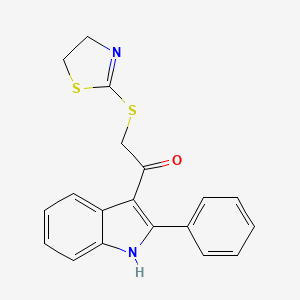

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-phenyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound of interest shares synthetic pathways similar to those of other thiazole and indole derivatives. A notable method involves the Hantzsch thiazole synthesis, where ethanones are reacted with thioureas under microwave heating to form thiazole derivatives. This method is efficient and can be adapted for the synthesis of various related compounds (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. For example, studies on 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives have shown how substituent groups affect the molecular geometry and optical properties (Liu et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of compounds containing thiazole and indole units can be influenced by their functional groups. For instance, the reactivity of these compounds with thioureas to form thiazole derivatives under microwave-assisted conditions highlights the potential for various chemical transformations (Kamila, Mendoza, & Biehl, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Anticandidal Activity

A study involved the synthesis of tetrazole derivatives, including compounds similar in structure to the one , demonstrating potent anticandidal agents with weak cytotoxicities against NIH/3T3 cells. This indicates the compound's potential in developing treatments for fungal infections (Kaplancıklı et al., 2014).

Antitumor Activities

Another research highlighted the synthesis of thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, suggesting the compound's utility in cancer therapy (Mahmoud et al., 2021).

Anticholinesterase Activities

Tetrazole derivatives synthesized in one study showed significant anticholinesterase activities, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's (Mohsen et al., 2014).

Antiviral and Antioxidant Activities

Compounds synthesized from similar structures exhibited antiviral activities against HSV1 and HAV-MBB, as well as antioxidant properties, suggesting their use in viral infections and oxidative stress management (Attaby et al., 2006).

Protein Tyrosine Phosphatase Inhibitory Activity

A study on the synthesis of 2-amino-4H-thiazolo[5,4-b]indole revealed its conversion into inhibitors of protein tyrosine phosphatases (PTPs), hinting at potential therapeutic applications in diseases involving abnormal PTP activity (Breinholt et al., 2001).

Antituberculosis Activity

Research on 3-heteroarylthioquinoline derivatives demonstrated in vitro activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Chitra et al., 2011).

Propiedades

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2-phenyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS2/c22-16(12-24-19-20-10-11-23-19)17-14-8-4-5-9-15(14)21-18(17)13-6-2-1-3-7-13/h1-9,21H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPMTLQBAKOCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2-phenyl-1H-indol-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)